Cas no 6208-43-1 (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole 化学的及び物理的性質
名前と識別子
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- 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole
- AC1L5HNN
- AC1Q1GJF
- CTK5B4309
- NSC122301
- Oprea1_620035
- STOCK1N-07063
- SureCN633048
- 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole
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- MDL: MFCD00427372
計算された属性
- せいみつぶんしりょう: 262.14714
じっけんとくせい
- PSA: 19.03
- LogP: 3.66410
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00EME6-5g |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 95% | 5g |
$1391.00 | 2023-12-16 | |
Aaron | AR00EMMI-500mg |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 95% | 500mg |
$398.00 | 2023-12-15 | |
1PlusChem | 1P00EME6-50mg |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 95% | 50mg |
$140.00 | 2024-04-22 | |
1PlusChem | 1P00EME6-500mg |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 95% | 500mg |
$386.00 | 2024-04-22 | |
Aaron | AR00EMMI-10g |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 95% | 10g |
$2216.00 | 2023-12-15 | |
Enamine | EN300-746242-0.5g |
2-benzyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole |
6208-43-1 | 95% | 0.5g |
$271.0 | 2024-05-23 | |
TRC | B179585-500mg |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 500mg |
$ 440.00 | 2022-06-07 | ||
Matrix Scientific | 174424-5g |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 5g |
$990.00 | 2023-09-09 | ||
Matrix Scientific | 174424-10g |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
6208-43-1 | 10g |
$1404.00 | 2023-09-09 | ||
Enamine | EN300-746242-1.0g |
2-benzyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole |
6208-43-1 | 95% | 1.0g |
$371.0 | 2024-05-23 |
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindoleに関する追加情報
Recent Advances in the Study of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 6208-43-1)
The compound 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 6208-43-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activities, and mechanistic insights.
Recent studies have highlighted the versatility of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a scaffold for drug discovery. Its tetracyclic structure, which combines a pyridine ring with an indole moiety, offers a promising framework for the development of novel bioactive molecules. Researchers have explored its potential as a modulator of various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter synthesis.
One of the key breakthroughs in the synthesis of this compound involves the optimization of catalytic methods to improve yield and enantioselectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis route using chiral palladium catalysts, achieving an enantiomeric excess of over 95%. This advancement is critical for the production of enantiopure derivatives, which are often required for precise biological evaluation.
In terms of biological activity, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown promising results in preclinical models of neurological disorders. For instance, a recent investigation revealed its potent inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.8 μM, outperforming several reference inhibitors in the same assay.
Further mechanistic studies have elucidated the compound's interactions with MAO-B at the atomic level. X-ray crystallography and molecular docking analyses identified key hydrogen bonding and π-π stacking interactions between the indole ring of the compound and the flavin adenine dinucleotide (FAD) cofactor of MAO-B. These findings provide a structural basis for the design of more potent and selective MAO-B inhibitors.
Beyond its neurological applications, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has also been investigated for its anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with minimal effects on normal mammary epithelial cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release.
Despite these promising findings, challenges remain in the clinical translation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further medicinal chemistry optimization. Recent efforts have focused on the development of prodrug strategies and formulation technologies to enhance the pharmacokinetic profile of this compound class.
In conclusion, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 6208-43-1) represents a promising lead structure for the development of novel therapeutics targeting neurological disorders and cancer. The latest research has provided valuable insights into its synthesis, biological activities, and mechanisms of action, paving the way for future drug discovery campaigns. Continued exploration of its chemical space and biological potential is expected to yield further breakthroughs in the coming years.
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